molecular formula C13H15ClO2 B2436261 3-Chloro-4-cyclohexylbenzoic acid CAS No. 42601-80-9

3-Chloro-4-cyclohexylbenzoic acid

Cat. No. B2436261
CAS RN: 42601-80-9
M. Wt: 238.71
InChI Key: WGHBJANAAQKWTJ-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclohexylbenzoic acid (3C4CHBA) is an organic compound that belongs to the family of benzoic acids. It is a white, crystalline solid with a melting point of 115-116°C and a molecular weight of 218.6 g/mol. It is soluble in water, alcohol, and other organic solvents. 3C4CHBA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Chlorine Decay and By-Product Formation

  • Research on model compounds with functional groups similar to 3-Chloro-4-cyclohexylbenzoic acid has explored the relationship between chlorine decay and the formation of disinfection by-products (DBPs) like trichloromethane and chloroacetic acid. This study is crucial for understanding the environmental impact and safety of chlorine-based disinfectants (Chang, Chiang, Chao, & Lin, 2006).

Synthesis of Antimicrobial Drugs

  • A practical synthesis method of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been developed. This compound is a key intermediate in preparing antimicrobial 3-quinolinecarboxylic acid drugs, demonstrating the relevance of chloro-cyclohexylbenzoic acid derivatives in pharmaceutical research (Zhang et al., 2020).

Oxidative Dearomatization

  • Studies on similar benzoic acid derivatives have focused on oxidative dearomatization processes. These investigations are significant for developing novel synthetic pathways in organic chemistry, potentially applicable to compounds like 3-Chloro-4-cyclohexylbenzoic acid (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Structural and Spectroscopic Analysis

  • The structural and spectroscopic analysis of 4-chloro-3-sulfamoylbenzoic acid has been conducted, providing insights into the physical and chemical characteristics of chloro-substituted benzoic acids. Such studies are foundational for understanding the properties of similar compounds, including 3-Chloro-4-cyclohexylbenzoic acid (Kavitha et al., 2020).

Environmental Degradation Studies

  • Investigations on the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in treated effluent offer insights into the environmental fate and treatment of chlorinated aromatic compounds. These findings are relevant for environmental safety assessments of related compounds (Chu & Wang, 2016).

properties

IUPAC Name

3-chloro-4-cyclohexylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHBJANAAQKWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An aqueous alkaline solution of potassium permanganate (2.94 g, 0.0186 mol; in 22 mL 12% aqueous sodium hydroxide) is added to solution of 1-(3-chloro-4-cyclohexylphenyl)ethanone (2.2 g, 0.0093 mol) in dioxane (11 mL). The reaction mixture is stirred at 80° C. temperature for 2 hrs. It is then filtered and the filtrate is washed with diethyl ether (2×10 mL). The pH of the aqueous layer is adjusted to 1-2 by using 6N hydrochloric acid. It is extracted in ethyl acetate (3×15 mL). Combined organic layer is dried over sodium sulfate and concentrated to get the crude, which is purified using column chromatography (230-400 mesh; ethyl acetate:n-hexane, 1:3) to yield 3-chloro-4-cyclohexyl benzoic acid.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

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